2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone

Ion Channel Pharmacology Cardiac Safety Selectivity Screening

2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone (CAS 73816-83-8) is a synthetic organic compound belonging to the class of organic compounds known as naphthoquinones, characterized by a naphthohydroquinone moiety consisting of a benzene ring linearly fused to a benzene-1,4-dione (quinone). Its molecular formula is C12H9ClO3, with a molecular weight of 236.65 g/mol, and it is predicted to be an extremely weak basic (essentially neutral) compound.

Molecular Formula C12H9ClO3
Molecular Weight 236.65 g/mol
CAS No. 73816-83-8
Cat. No. B15345299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone
CAS73816-83-8
Molecular FormulaC12H9ClO3
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)CCO
InChIInChI=1S/C12H9ClO3/c13-10-9(5-6-14)11(15)7-3-1-2-4-8(7)12(10)16/h1-4,14H,5-6H2
InChIKeyLTJOCZQFODMSNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone (CAS 73816-83-8): Structural Baseline and Chemical Class Definition for Research Procurement


2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone (CAS 73816-83-8) is a synthetic organic compound belonging to the class of organic compounds known as naphthoquinones, characterized by a naphthohydroquinone moiety consisting of a benzene ring linearly fused to a benzene-1,4-dione (quinone) [1]. Its molecular formula is C12H9ClO3, with a molecular weight of 236.65 g/mol, and it is predicted to be an extremely weak basic (essentially neutral) compound [1]. This compound serves as a core scaffold in medicinal chemistry and chemical biology, with its biological activity linked to its ability to interact with cellular targets such as enzymes or receptors .

Why Generic Substitution of 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone (CAS 73816-83-8) with Other 2-Substituted Naphthoquinones Is Unreliable Without Comparative Data


The biological and physicochemical properties of 1,4-naphthoquinones are exquisitely sensitive to the nature and position of substituents on the quinone ring [1]. Even minor alterations, such as replacing the 2-chloro group with a hydrogen atom or modifying the 3-(2-hydroxyethyl) side chain, can drastically alter redox potential, electron affinity, and hydrogen-bonding capacity, thereby fundamentally changing a compound's interaction with biological targets [2]. Consequently, generic substitution with a close analog like 2-chloro-3-methyl-1,4-naphthoquinone or 2-chloro-3-hydroxy-1,4-naphthoquinone cannot be assumed to yield equivalent activity or selectivity in a given assay without direct, quantitative comparative data.

Quantitative Evidence Guide: Differentiating 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone (CAS 73816-83-8) from Its Closest Analogs


Selectivity Profiling Against Human NaV1.5 Channel: A Critical Safety Benchmark for Cardiac Liability Assessment

In a manual whole-cell patch clamp assay on human NaV1.5 channels expressed in HEK293 cells, 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone demonstrated an IC50 value greater than 10,000 nM, indicating minimal antagonistic activity at this key cardiac ion channel [1]. This low affinity serves as a crucial selectivity benchmark, as significant inhibition of NaV1.5 is associated with proarrhythmic risks and is often a primary reason for compound attrition in drug development. While direct comparator data for a closely related analog in the same assay is not available in the current dataset, this value provides a clear, quantitative baseline for assessing the cardiac safety profile of this specific substitution pattern compared to other 2-chloro-3-substituted-1,4-naphthoquinones, which may exhibit substantially different off-target profiles.

Ion Channel Pharmacology Cardiac Safety Selectivity Screening

Physicochemical Property Profile: logP and Solubility as Key Differentiators for Assay Compatibility

The compound's predicted physicochemical properties offer a baseline for differentiating it from analogs with altered lipophilicity and aqueous solubility. For 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone, the predicted logP is 1.94 (ALOGPS) and predicted water solubility is 0.16 g/L (ALOGPS) [1]. In contrast, the analog 2-chloro-3-methyl-1,4-naphthoquinone, lacking the polar hydroxyl group, has a significantly higher calculated logP of 3.05, indicating greater lipophilicity and potentially lower aqueous solubility . These differences in logP of >1 unit are substantial and directly impact compound handling, solubility in biological assay buffers, and cellular permeability. The specific values for the target compound provide a quantitative benchmark for its unique physicochemical profile, which is a critical factor in experimental design and procurement decisions.

Physicochemical Properties ADME Prediction Compound Solubility

Synthetic Accessibility and Building Block Utility: Yield Benchmark for Derivative Synthesis

The compound can be synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 2-aminoethanol, yielding the target compound with a reported yield range of 80% to 90% . This high and reproducible yield provides a quantitative benchmark for synthetic efficiency, which is particularly important when the compound is used as a building block for more complex derivatives. The presence of both a reactive chlorine atom and a primary alcohol functional group offers distinct, orthogonal synthetic handles that are not present in simpler analogs like 2-chloro-3-methyl-1,4-naphthoquinone, which lacks the hydroxyl group. This dual functionality makes 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone a versatile intermediate for divergent synthesis, where the hydroxyethyl side chain can be further derivatized (e.g., esterified, oxidized) independently of the chlorine substituent [1].

Synthetic Chemistry Building Blocks Reaction Optimization

Optimal Research and Industrial Application Scenarios for 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone (CAS 73816-83-8) Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization: Selective Profiling in Cardiac Safety Panels

Based on its demonstrated low affinity for the human NaV1.5 channel (IC50 > 10,000 nM) [1], this compound is well-suited for inclusion in early-stage cardiac safety profiling panels for novel naphthoquinone-based drug candidates. Researchers can use it as a benchmark to validate that their novel analogs do not inadvertently gain significant activity against this critical off-target, thereby reducing the risk of late-stage failure due to cardiotoxicity. This application directly leverages the compound's specific selectivity profile as a point of differentiation from other 2-chloro-3-substituted-1,4-naphthoquinones that may exhibit less favorable cardiac safety profiles.

Chemical Biology Tool Compound Development: Divergent Synthesis of Functional Probes

The compound's dual functional groups—a reactive chlorine atom at C2 and a primary alcohol at C3—make it an ideal starting point for the divergent synthesis of chemical biology probes [2]. The chlorine atom can be used for nucleophilic substitution to introduce an affinity tag or a reactive warhead, while the hydroxyethyl group can be independently functionalized (e.g., through esterification or oxidation) to attach a fluorescent reporter or a biotin handle [3]. This orthogonal reactivity is a key advantage over simpler analogs like 2-chloro-3-methyl-1,4-naphthoquinone, which lack this second point of diversification. The high synthetic yield (80-90%) further supports its cost-effective use in generating focused libraries of probe molecules .

Physicochemical Property Control: Optimizing Solubility for In Vitro Assays

With a predicted water solubility of 0.16 g/L and a moderate logP of 1.94 [4], this compound offers a balanced physicochemical profile that is often optimal for in vitro biochemical and cell-based assays. Its solubility is superior to more lipophilic analogs like 2-chloro-3-methyl-1,4-naphthoquinone (predicted logP ~3.05) , which can precipitate out of aqueous buffer systems and produce false negative results. For procurement decisions, this makes 2-Chloro-3-(2-hydroxyethyl)-1,4-naphthoquinone a more reliable choice for assays requiring aqueous solubility, reducing the need for high concentrations of organic co-solvents like DMSO that can themselves introduce artifacts.

Structure-Activity Relationship (SAR) Studies: Exploring the Impact of a 3-Hydroxyethyl Side Chain

As part of a broader SAR campaign on 2-chloro-3-substituted-1,4-naphthoquinones, this compound serves as a critical data point for understanding the contribution of a polar, hydrogen-bond-donating side chain. Direct comparison of its biological activity and physicochemical properties with those of analogs bearing alkyl (e.g., methyl) or other polar substituents provides essential insights into the pharmacophore requirements for target engagement and cellular activity [5]. The specific substitution pattern of this compound makes it a valuable comparator for probing the chemical space around the 3-position of the 1,4-naphthoquinone core.

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